5-chloro-N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]-2-nitrobenzamide
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Overview
Description
5-chloro-N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]-2-nitrobenzamide is an organic compound with a complex structure that includes a chloro-substituted benzamide core, a methoxy group, and a piperidinyl moiety
Mechanism of Action
Target of Action
Compounds with similar structures have been known to interact with various receptors and enzymes, contributing to their biological activity .
Mode of Action
It’s worth noting that the mode of action of a compound typically involves its interaction with its target, leading to changes in the target’s function or structure .
Biochemical Pathways
Compounds with similar structures have been known to influence various biochemical pathways, leading to a range of downstream effects .
Pharmacokinetics
The pharmacokinetic properties of a compound can significantly impact its bioavailability and overall therapeutic effect .
Result of Action
The effects of a compound’s action can range from changes in cellular function to alterations in molecular pathways .
Action Environment
Environmental factors can significantly influence a compound’s action, efficacy, and stability. Factors such as temperature, pH, and the presence of other compounds can affect a compound’s stability and how effectively it interacts with its targets .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]-2-nitrobenzamide typically involves multiple steps, starting from commercially available precursors. The general synthetic route includes:
Nitration: Introduction of the nitro group onto the benzene ring.
Chlorination: Substitution of a hydrogen atom with a chlorine atom on the benzene ring.
Methoxylation: Introduction of the methoxy group.
Piperidinylation: Attachment of the piperidinyl moiety.
Amidation: Formation of the benzamide linkage.
Each step requires specific reaction conditions, such as the use of strong acids for nitration, chlorinating agents for chlorination, and appropriate solvents and catalysts for the other steps .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the process efficiently .
Chemical Reactions Analysis
Types of Reactions
5-chloro-N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]-2-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine.
Reduction: The nitro group can be reduced to an amine.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can replace the chloro group under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amine derivative, while substitution of the chloro group could yield various substituted benzamides .
Scientific Research Applications
5-chloro-N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]-2-nitrobenzamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials or as an intermediate in chemical manufacturing.
Comparison with Similar Compounds
Similar Compounds
- 5-chloro-2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide
- 4-[2-(5-chloro-2-methoxybenzamido)ethyl]phenylsulfonamide
Uniqueness
5-chloro-N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]-2-nitrobenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
5-chloro-N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]-2-nitrobenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN3O5/c1-28-17-11-13(6-8-16(17)22-9-3-2-4-18(22)24)21-19(25)14-10-12(20)5-7-15(14)23(26)27/h5-8,10-11H,2-4,9H2,1H3,(H,21,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEFOCZBYZUXDKO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)NC(=O)C2=C(C=CC(=C2)Cl)[N+](=O)[O-])N3CCCCC3=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN3O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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